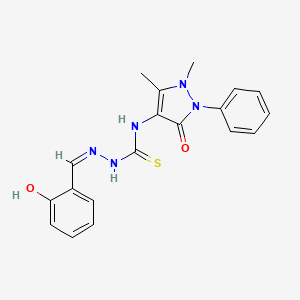
N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzyl group could be introduced through a Friedel-Crafts alkylation, the cyclohexyl group through a cycloaddition or cyclization reaction, and the trifluoro-propan-2-amine group through a nucleophilic substitution or addition reaction involving a trifluoro-propan-2-ol or trifluoro-propan-2-chloride and an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group is aromatic, the cyclohexyl group is aliphatic and cyclic, and the trifluoro-propan-2-amine group contains a polar N-F bond and a potentially stereogenic center at the second carbon .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The benzyl group could undergo electrophilic aromatic substitution, the cyclohexyl group could undergo reactions typical of alkanes like free radical halogenation, and the trifluoro-propan-2-amine group could participate in reactions typical of amines and organofluorine compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. It would likely be a solid or liquid at room temperature, with a polar amine group that could participate in hydrogen bonding, making it somewhat soluble in water. The presence of the aromatic benzyl group and aliphatic cyclohexyl group could also give it some solubility in nonpolar solvents .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Recyclable Copper Catalyst Systems : N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine is potentially implicated in research focusing on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems facilitate the formation of C–N bonds between a variety of amines and aryl halides or boronic acids, underscoring the significance of such catalysts in organic synthesis for commercial applications (M. Kantam et al., 2013).
Metalloporphyrin-catalyzed Reactions : Metalloporphyrin catalysts, which may use or be inspired by the structure or reactivity of N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine, have been explored for their utility in selective functionalization of saturated C-H bonds. This includes transformations such as hydroxylation, amination, and carbenoid insertion, contributing to the field of biomimetic studies and advancing organic synthesis methodologies (C. Che et al., 2011).
Transition-Metal-Catalyzed Reductive Amination : In the broader context of amine synthesis, the principles underlying the use of compounds like N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine can be applied in transition-metal-catalyzed reductive amination processes. These reactions are crucial for producing primary, secondary, and tertiary amines, leveraging hydrogen as a reducing agent (T. Irrgang & R. Kempe, 2020).
Material Science and Environmental Applications
- Amine-Functionalized Metal–Organic Frameworks (MOFs) : Research has also delved into amine-functionalized MOFs, where the basic structural or functional properties of compounds similar to N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine could be relevant. These frameworks are particularly promising for CO2 capture due to the strong interaction between CO2 and the basic amino functionalities, highlighting an environmental application of such chemical functionalities (Yichao Lin et al., 2016).
Propriétés
IUPAC Name |
N-benzyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N/c17-16(18,19)15(11-13-7-3-1-4-8-13)20-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,20H,1,3-4,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJAUHBEDFIOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(F)(F)F)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)





![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)



